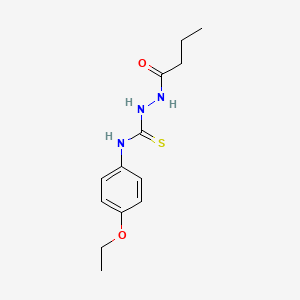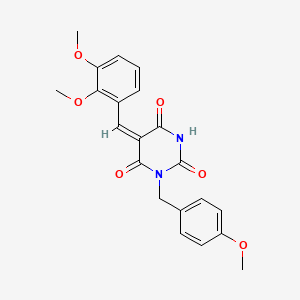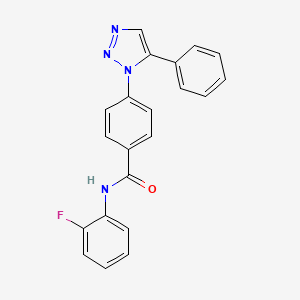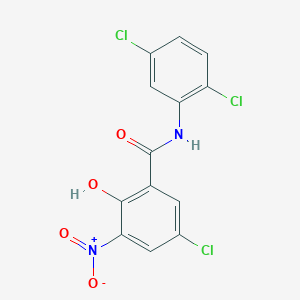
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
描述
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as PBD, is a heterocyclic organic compound that has been extensively studied due to its unique properties. PBD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research. In
作用机制
The mechanism of action of PBD is based on its ability to intercalate into the DNA helix. PBD can insert itself between the base pairs of DNA, causing a distortion in the helix structure. This distortion can lead to DNA damage, such as strand breaks or crosslinks, which can ultimately result in cell death. PBD has been found to exhibit preferential binding to certain DNA sequences, such as those with high AT content.
Biochemical and Physiological Effects
PBD has been found to exhibit a range of biochemical and physiological effects. In addition to its DNA intercalation properties, PBD has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and RNA polymerase. PBD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, PBD has been shown to have low toxicity in animal models and to be rapidly excreted from the body.
实验室实验的优点和局限性
One of the primary advantages of PBD is its ability to selectively target DNA and induce cell death in cancer cells. This makes it a promising candidate for cancer therapy. Additionally, PBD has been found to have low toxicity and to be rapidly excreted from the body, which is important for drug development. However, one of the limitations of PBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, PBD can exhibit non-specific binding to proteins and other biomolecules, which can complicate its use in certain applications.
未来方向
There are several future directions for research involving PBD. One area of interest is the development of PBD-based drug delivery systems, which could be targeted to specific cells or tissues. Another area of interest is the exploration of PBD as a potential therapeutic agent for other diseases, such as viral infections or genetic disorders. Additionally, further studies are needed to better understand the mechanism of action of PBD and its interactions with DNA and other biomolecules.
科学研究应用
PBD has been widely used in scientific research due to its unique properties. One of its primary applications is as a fluorescent probe for detecting nucleic acids. PBD can intercalate into the DNA helix and emit fluorescence, allowing for the visualization and quantification of DNA in cells and tissues. PBD has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively kill cancer cells. Additionally, PBD has been studied for its potential as a drug delivery system, as it can be conjugated with various drugs and targeted to specific cells or tissues.
属性
IUPAC Name |
3-(3-methylphenyl)-5-[(4-phenylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-6-5-9-20(14-16)22-23-21(25-24-22)15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDDJJQTTUCDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4853538.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)
![N-(2-methoxyethyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4853567.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4853579.png)

![3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4853587.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4853600.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4853610.png)
![3-[({2-chloro-4-methyl-5-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethoxy]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B4853618.png)


![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)